molecular formula C10H13BrClN B1382292 (R)-2-(3-Bromophenyl)pyrrolidine hydrochloride CAS No. 1391550-13-2

(R)-2-(3-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B1382292
CAS No.: 1391550-13-2
M. Wt: 262.57 g/mol
InChI Key: CVYQYZJNUFUMJY-HNCPQSOCSA-N
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Description

®-2-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of ®-2-(3-Bromophenyl)pyrrolidine with hydrochloric acid. The starting material, ®-2-(3-Bromophenyl)pyrrolidine, can be synthesized through several routes, including:

    Nucleophilic Substitution: A common method involves the nucleophilic substitution of a suitable brominated precursor with pyrrolidine.

    Reductive Amination: Another approach is the reductive amination of 3-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Bromophenyl)pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Bromophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Formation of N-substituted pyrrolidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated pyrrolidines.

    Coupling: Formation of biaryl or aryl-alkyl derivatives.

Scientific Research Applications

®-2-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolidine ring contribute to its binding affinity and selectivity for these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Chlorophenyl)pyrrolidine hydrochloride: Similar structure with a chlorine atom instead of bromine.

    ®-2-(3-Fluorophenyl)pyrrolidine hydrochloride: Similar structure with a fluorine atom instead of bromine.

    ®-2-(3-Methylphenyl)pyrrolidine hydrochloride: Similar structure with a methyl group instead of bromine.

Uniqueness

®-2-(3-Bromophenyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific chemical reactions that may not be possible with other halogen or alkyl-substituted analogs.

Properties

IUPAC Name

(2R)-2-(3-bromophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYQYZJNUFUMJY-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391550-13-2
Record name (2R)-2-(3-BROMOPHENYL)PYRROLIDINE HCL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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